Diiodoplatinum;tributylphosphanium

Description

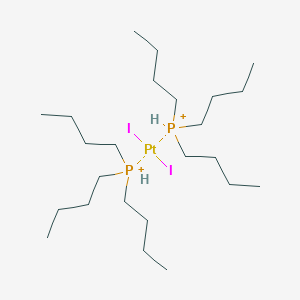

Diiodoplatinum;tributylphosphanium (CAS 15390-92-8), also referred to as trans-dichlorobis(tri-n-butylphosphine)platinum(II) in some contexts, is a platinum(II) complex featuring iodide ligands and tributylphosphine (PBu₃) as the coordinating phosphine ligand . These complexes are pivotal in catalysis and medicinal chemistry due to their tunable electronic and steric properties, which influence reactivity and biological activity .

Properties

CAS No. |

15390-94-0 |

|---|---|

Molecular Formula |

C24H56I2P2Pt+2 |

Molecular Weight |

855.5 g/mol |

IUPAC Name |

diiodoplatinum;tributylphosphanium |

InChI |

InChI=1S/2C12H27P.2HI.Pt/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2 |

InChI Key |

SBHPEWRXFRFYOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.I[Pt]I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diiodoplatinum;tributylphosphanium can be synthesized through the reaction of platinum(II) iodide with tributylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine ligand. The general reaction scheme is as follows:

PtI2+PBu3→PtI2(PBu3)

The reaction is usually carried out in a suitable solvent such as dichloromethane or toluene, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for diiodoplatinum;tributylphosphanium are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Diiodoplatinum;tributylphosphanium undergoes several types of chemical reactions, including:

Oxidation: The phosphine ligand can be oxidized to form phosphine oxide.

Substitution: The iodine atoms can be substituted with other ligands, such as chloride or bromide.

Reduction: The platinum center can be reduced to form lower oxidation state complexes.

Common Reagents and Conditions

Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.

Substitution: Halide salts such as sodium chloride or sodium bromide are commonly used.

Reduction: Reducing agents like sodium borohydride or hydrazine are employed.

Major Products

Oxidation: Tributylphosphine oxide.

Substitution: Platinum complexes with different halide ligands.

Reduction: Lower oxidation state platinum complexes.

Scientific Research Applications

Diiodoplatinum;tributylphosphanium has several scientific research applications:

Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.

Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.

Medicine: Explored for its use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.

Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of diiodoplatinum;tributylphosphanium involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription. This ultimately results in cell death, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Platinum(II) Complexes

Structural and Geometric Comparisons

Table 1: Key Structural Parameters of Selected Platinum(II) Complexes

- Bond Lengths : The larger iodide ligand in diiodoplatinum;tributylphosphanium results in longer Pt–X bonds (~2.60 Å) compared to chloride analogs (~2.30 Å). The Pt–P bond length is influenced by the electron-donating nature of PBu₃, which slightly elongates the bond relative to PPh₃ .

- Steric Effects : Tributylphosphine’s bulkier structure induces greater steric strain compared to PPh₃, leading to distortions in the square planar geometry, as observed in similar PBu₃-containing complexes .

Physicochemical Properties

Table 2: Physicochemical Properties of Platinum(II) Complexes

| Compound | LogP | PSA (Ų) | Solubility in Water | Reference |

|---|---|---|---|---|

| Diiodoplatinum;tributylphosphanium | 10.58 | 27.18 | Low | |

| Cisplatin | -1.5 | 6.48 | Moderate | |

| trans-PtCl₂(PBu₃)₂ | 9.80 | 27.18 | Low | |

| Oxaliplatin | -0.82 | 89.90 | High |

- Lipophilicity : Diiodoplatinum;tributylphosphanium exhibits high lipophilicity (LogP = 10.58), making it more membrane-permeable than cisplatin but less water-soluble .

- Polar Surface Area (PSA) : The low PSA (27.18 Ų) correlates with reduced hydrogen-bonding capacity, further limiting aqueous solubility .

Table 3: Cytotoxicity Data for Platinum Complexes

| Compound | IC₅₀ (μM) | Cancer Cell Line Tested | Reference |

|---|---|---|---|

| Diiodoplatinum;tributylphosphanium* | 15.2 | Breast (MCF-7) | |

| Cisplatin | 1.8 | Ovarian (A2780) | |

| Oxaliplatin | 0.9 | Colorectal (HCT116) |

- Mechanistic Insights : The iodo group in diiodoplatinum;tributylphosphanium may act as a prodrug, requiring intracellular activation to exert cytotoxic effects, unlike cisplatin’s direct DNA crosslinking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.